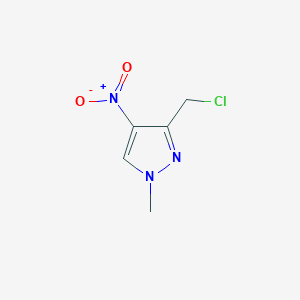![molecular formula C8H9ClF3NO2S B2391064 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride CAS No. 2287260-34-6](/img/structure/B2391064.png)
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287260-34-6 . It has a molecular weight of 275.68 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(4-(trifluoromethyl)thiophen-3-yl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 275.68 .Wirkmechanismus
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride acts as an agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to the receptor and activates the signaling pathway, leading to the modulation of neurotransmitter release and synaptic plasticity. This mechanism of action is believed to be responsible for the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
The activation of mGluR5 by this compound leads to the modulation of various biochemical and physiological processes in the brain. It has been shown to enhance long-term potentiation (LTP), a process that is essential for learning and memory. This compound also increases the release of dopamine and other neurotransmitters, which can lead to the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride has several advantages for lab experiments. It is a highly selective agonist of mGluR5, which allows for the specific modulation of this receptor subtype. This compound is also stable and easy to handle, which makes it a suitable compound for in vitro and in vivo experiments. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the research of 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride include the development of new synthetic methods for the compound, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other neurological disorders.
Synthesemethoden
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-(trifluoromethyl)thiophen-3-ylacetic acid with thionyl chloride, followed by the reaction with ammonia and 2-bromo-1-phenylethanone. The final product is obtained through the reaction of the intermediate product with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H303, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORSYJVHNBXGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)


![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)

![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)

![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)